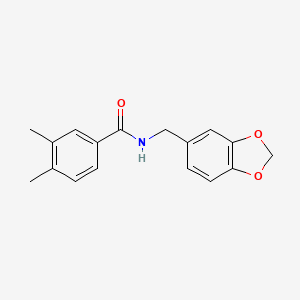

N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethylbenzamide

説明

N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethylbenzamide is an organic compound that features a benzodioxole moiety linked to a dimethylbenzamide structure

特性

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c1-11-3-5-14(7-12(11)2)17(19)18-9-13-4-6-15-16(8-13)21-10-20-15/h3-8H,9-10H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXWNJDJTPFUZHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NCC2=CC3=C(C=C2)OCO3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201322427 | |

| Record name | N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201322427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49649168 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

349618-67-3 | |

| Record name | N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201322427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethylbenzamide typically involves the reaction of 1,3-benzodioxole-5-carboxaldehyde with 3,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and implementing continuous flow techniques to enhance efficiency and safety.

Types of Reactions:

Oxidation: The benzodioxole moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines.

Substitution: Formation of halogenated derivatives.

科学的研究の応用

Medicinal Chemistry

The compound has been identified as a promising candidate in the development of drugs targeting the histamine H3 receptor. The histamine H3 receptor is a presynaptic receptor involved in regulating neurotransmitter release and has implications in various neurological disorders. Compounds that act as antagonists or inverse agonists at this receptor can potentially treat conditions such as obesity, cognitive disorders, and sleep apnea .

Histamine H3 Receptor Antagonism

Research indicates that N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethylbenzamide exhibits high binding affinity for the histamine H3 receptor. This characteristic makes it a valuable lead compound for developing new medications aimed at modulating this receptor's activity. The compound's structure allows for modifications that can enhance its pharmacological properties while maintaining efficacy against the target receptor .

Biological Activities

N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethylbenzamide has shown various biological activities that contribute to its therapeutic potential.

Antioxidant Properties

Studies have demonstrated that compounds with benzodioxole structures often exhibit antioxidant activities. These properties are crucial for protecting cells from oxidative stress and could be beneficial in preventing diseases related to oxidative damage .

Anti-inflammatory Effects

The compound's derivatives have been investigated for their anti-inflammatory properties. In vitro studies suggest that modifications to the benzodioxole moiety can enhance anti-inflammatory activity, making it a candidate for treating inflammatory diseases .

Synthesis and Derivatives

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethylbenzamide involves various chemical reactions that can yield derivatives with enhanced properties. The ability to modify the benzodioxole structure allows researchers to explore a wide range of biological activities.

| Derivative | Synthesis Method | Biological Activity |

|---|---|---|

| Compound A | Reaction with amines | Histamine H3 antagonist |

| Compound B | Oxidative amidation | Antioxidant |

| Compound C | Substitution reactions | Anti-inflammatory |

Case Studies

Several studies have documented the applications of N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethylbenzamide and its derivatives.

Study on Histamine H3 Receptor Antagonists

A study focused on synthesizing a series of benzamide derivatives revealed that N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethylbenzamide exhibited significant antagonistic activity at the histamine H3 receptor compared to standard drugs like donepezil . This research highlights the compound's potential as a lead structure for developing new therapeutic agents targeting this receptor.

Investigation of Antioxidant Properties

Another investigation assessed the antioxidant capacity of various benzodioxole derivatives, including N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethylbenzamide. The results indicated that certain modifications could enhance its ability to scavenge free radicals effectively .

作用機序

The exact mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethylbenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzodioxole moiety can engage in π-π interactions with aromatic residues in proteins, while the amide group can form hydrogen bonds, stabilizing the compound’s binding to its target .

類似化合物との比較

N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine: Shares the benzodioxole moiety but differs in the amine group, leading to different chemical properties and applications.

1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also contain the benzodioxole structure and are studied for their anticancer properties.

Uniqueness: N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethylbenzamide is unique due to the presence of both the benzodioxole and dimethylbenzamide moieties, which confer distinct chemical reactivity and potential biological activity. This combination allows for versatile applications in various scientific fields.

生物活性

N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethylbenzamide is a compound of significant interest in medicinal chemistry due to its potential pharmacological activities. This article reviews the biological activity of this compound, discussing its mechanisms of action, therapeutic implications, and relevant case studies.

- Chemical Formula : C_{17}H_{18}N_{2}O_{3}

- Molecular Weight : 298.34 g/mol

- CAS Number : 406178-89-0

This compound exhibits a range of biological activities primarily through its interaction with specific molecular targets. Notably, it has been studied for its role as an inhibitor of various kinases and enzymes involved in disease processes.

Key Mechanisms:

- Inhibition of Fyn Kinase :

- Neuroprotective Effects :

Biological Activity

The biological activity of N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethylbenzamide can be summarized as follows:

Case Studies

Several studies have evaluated the efficacy and safety of N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethylbenzamide in various biological systems:

- Cancer Cell Line Studies :

- Neuroprotective Animal Models :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。